Methanesulfonylation: Boc vs. Unprotected Alaninol
The Boc protecting group enables high-yielding derivatization of the hydroxyl group without interference from the amine. Methanesulfonylation of Boc-L-alaninol proceeds with 75% isolated yield, and the product is sufficiently clean for subsequent steps without column chromatography, underscoring the operational advantage of the N-protected form. In contrast, attempted analogous reaction on unprotected L-alaninol would require complex selective protection/deprotection sequences, inevitably reducing overall yield and increasing purification burden [1].
Unprotected: not applicable without protection/deprotection sequences
| Evidence Dimension | Isolated yield of methanesulfonylation |
|---|---|
| Target Compound Data | 75% isolated yield |
| Comparator Or Baseline | Unprotected L-alaninol: not applicable due to lack of selectivity; would require additional protection/deprotection steps |
| Quantified Difference | Enables 75% yield in a single step; comparable multi-step route with unprotected L-alaninol would likely be significantly lower |
| Conditions | Methanesulfonyl chloride, triethylamine, DCM, 298 K |
Why This Matters
Higher step yield and reduced purification requirements directly translate to lower cost and time in multi-step syntheses, influencing procurement decisions for bulk intermediate supply.
- [1] ChemSpider SyntheticPages. (2013). Methanesulfonylation of BOC protected (S)-Alaninol (Page 615). Royal Society of Chemistry. doi:10.1039/SP615 View Source
